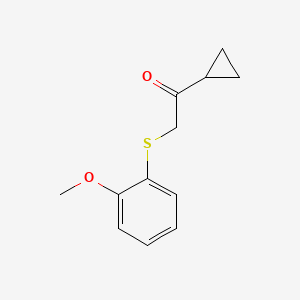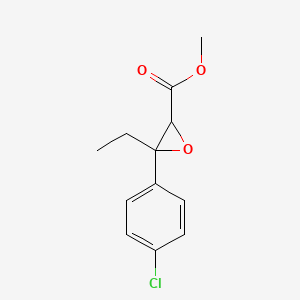
6,6'-((1E,1'E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) typically involves the condensation reaction between 2-hydroxy-4-tert-butyl-2-methylbenzaldehyde and (1S,2S)-cyclohexane-1,2-diamine. The reaction is carried out under reflux conditions in a suitable solvent such as tetrahydrofuran (THF) for several hours .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenolic hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines or alcohols .
Applications De Recherche Scientifique
6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) involves its interaction with specific molecular targets and pathways. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to undergo redox reactions and form hydrogen bonds contributes to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6,6’-((1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-(trimethylsilyl)ethynyl)phenol)
- 6,6’-((1E,1’E)-((1R,2R)-1,2-Diphenylethane-1,2-diyl)bis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)bis(2-tert-butyl-4-(octyloxy)phenol)
Uniqueness
The uniqueness of 6,6’-((1E,1’E)-(((1S,2S)-Cyclohexane-1,2-diyl)bis(azanylylidene))bis(methanylylidene))bis(4-(tert-butyl)-2-methylphenol) lies in its specific structural features, such as the cyclohexane-1,2-diyl backbone and the presence of tert-butyl and methyl substituents on the phenolic rings. These structural elements contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C30H42N2O2 |
|---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol |
InChI |
InChI=1S/C30H42N2O2/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34/h13-18,25-26,33-34H,9-12H2,1-8H3/t25-,26-/m0/s1 |
Clé InChI |
DSMXKMPGYURPLQ-UIOOFZCWSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1O)C=N[C@H]2CCCC[C@@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C |
SMILES canonique |
CC1=CC(=CC(=C1O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















